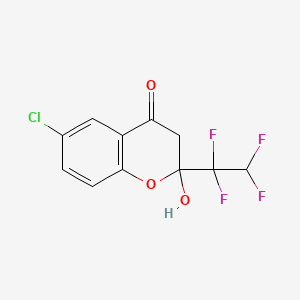
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable chromenone precursor, such as 4-hydroxycoumarin.
Halogenation: The precursor undergoes halogenation to introduce the chloro group at the 6-position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: The hydroxyl group is introduced at the 2-position through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of 6-chloro-2-oxo-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one.
Reduction: Formation of 6-hydroxy-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one.
Substitution: Formation of 6-methoxy-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro and hydroxy groups may facilitate binding to active sites, while the tetrafluoroethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one
- 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
- 6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-ol
Uniqueness
The presence of the tetrafluoroethyl group in this compound distinguishes it from other similar compounds. This group imparts unique chemical properties such as increased lipophilicity, enhanced metabolic stability, and potential for improved pharmacokinetic profiles. These features make it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
6-chloro-2-hydroxy-2-(1,1,2,2-tetrafluoroethyl)-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF4O3/c12-5-1-2-8-6(3-5)7(17)4-10(18,19-8)11(15,16)9(13)14/h1-3,9,18H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAAVXXJUDELFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)OC1(C(C(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
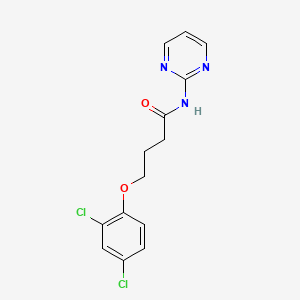
![1-[(2-chlorophenyl)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazole-4-carboxamide](/img/structure/B5065443.png)
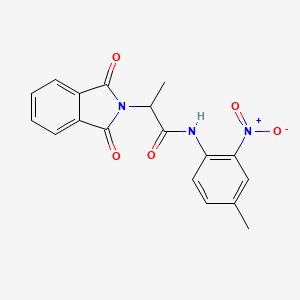
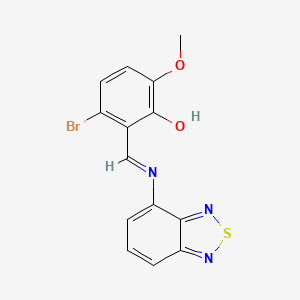
![(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5065460.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5065470.png)

![4-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)oxy]-3-nitrobenzenesulfonamide](/img/structure/B5065480.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5065484.png)
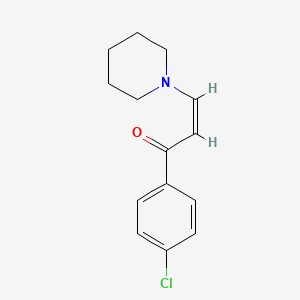
![3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate](/img/structure/B5065505.png)

![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5065515.png)
![2-[(4-butoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5065526.png)
